molecular formula C18H18BrNO2 B1316110 (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate CAS No. 186663-83-2

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

Cat. No.: B1316110
CAS No.: 186663-83-2
M. Wt: 360.2 g/mol
InChI Key: XWBHEIFHCNVXPS-UHFFFAOYSA-N
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Description

“(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate” is a chemical compound with the CAS number 186663-83-2 . The Fmoc in its name represents 9-fluorenylmethoxycarbonyl, a chemical group used to protect amines in organic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C18H18BrNO2 . It consists of a fluorenyl group (a type of aromatic hydrocarbon), a carbamate group (which includes an amine and a carbonyl), and a bromopropyl group (a three-carbon chain with a bromine atom) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 360.24500 . It has a density of 1.38g/cm3, a boiling point of 506.4ºC at 760 mmHg, and a melting point of 99-105ºC . Its exact mass is 359.05200, and it has a LogP value of 4.70100, indicating its relative lipophilicity .

Scientific Research Applications

Molecular Structures and Crystallography

  • The compound exhibits unique torsion angles different from typical values in Fmoc-protected amino acids, contributing to the study of crystal structures and molecular interactions, as evidenced in compounds like fluoren-9-yl N-(1-carboxy-3-methylbutyl)carbamate (Yamada, Hashizume, & Shimizu, 2008).

Chemical Synthesis and Reactivity

  • It is used as a reagent to introduce protective groups in amine compounds, indicating its utility in synthetic chemistry for modifying or protecting functional groups during compound synthesis (Mora, 2003).

Sensing and Detection Applications

  • Derivatives of the compound are explored for environmental protection, biosensing, and toxin detection in food, showcasing their potential as components in fluorescent chemosensors. Novel polyaniline derivatives exhibit excellent fluorescence properties in detecting acids, amines, and in gas-phase fluorescence detection (Qian, Zhang, Liu, & Xia, 2019).

Material Science and Photophysics

  • The compound is integral in synthesizing materials with specific photophysical properties, like star-burst carbazol derivatives, which exhibit blue fluorescence and can serve as efficient hole transport materials in electronic devices (Xi-cun, 2010).

Environmental and Biological Studies

  • Derivatives of the compound are used in biotransformation studies by biphenyl-utilizing bacteria, providing insights into environmental biodegradation processes and the formation of novel metabolites (Waldau, Methling, Mikolasch, & Schauer, 2009).

Future Directions

The future directions of this compound are likely tied to its use in peptide synthesis and other organic synthesis reactions. As our understanding and techniques in these areas continue to improve, we can expect to see new and more efficient ways to synthesize and use compounds like this .

Biochemical Analysis

Biochemical Properties

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This interaction is crucial for studying enzyme kinetics and understanding the mechanisms of enzyme inhibition. Additionally, this compound can form covalent bonds with specific amino acid residues in proteins, leading to alterations in protein structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcription of target genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, particularly enzymes and proteins . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can undergo hydrolysis and other chemical reactions, leading to the formation of degradation products . These degradation products can have different biological activities, which may affect the overall outcome of experiments. Therefore, it is essential to consider the temporal effects of this compound when designing and interpreting biochemical studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxic or adverse effects . Threshold effects have been observed, where a specific dosage level triggers a significant biological response . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific cellular compartments can affect its biological activity . Understanding the transport and distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This targeting is often mediated by specific signals or post-translational modifications that direct the compound to its site of action . The subcellular localization of this compound is essential for understanding its role in cellular processes and its potential as a therapeutic agent.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-bromopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBHEIFHCNVXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584956
Record name (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186663-83-2
Record name 9H-Fluoren-9-ylmethyl N-(3-bromopropyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186663-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromopropylamine hydrobromide (5.0 g) and diisopropylethylamine (5.90 g) in dichloromethane (80 ml) was added portionwise 9-fluorenylmethoxycarbonyl chloride (5.91 g) and the mixture was stirred at ambient temperature for 3 hours and stand overnight. The resulting mixture was diluted with dichloromethane (50 ml) and the organic layer was washed successively with 1N hydrochloric acid and brine. Drying, filtering and removal of solvents afforded a crude product. The crude product was triturated with diethyl ether-hexane (1:5) to give 3-(9-fluorenylmethoxycarbonylamino)propyl bromide (7.82 g).
Name
3-bromopropylamine hydrobromide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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